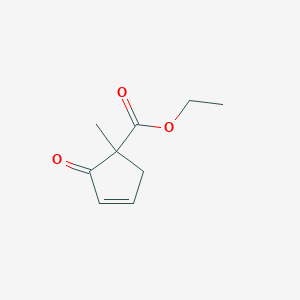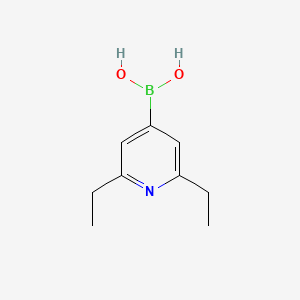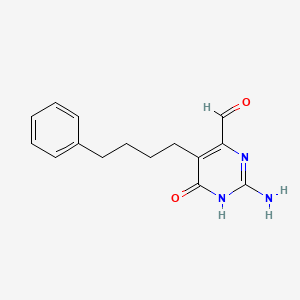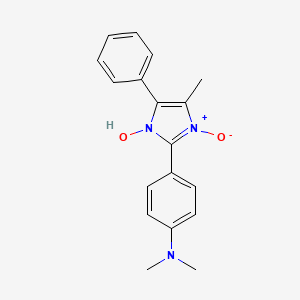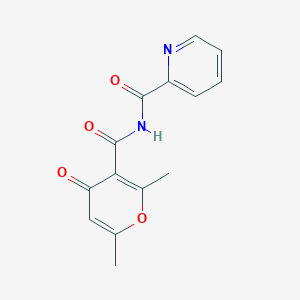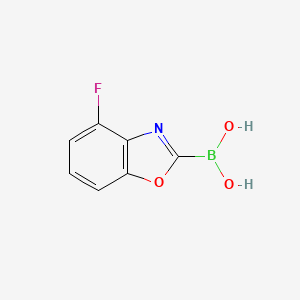
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid typically involves the reaction of 4-fluoro-1,3-benzoxazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the synthesis process.
化学反应分析
Types of Reactions: (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols, along with appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
科学研究应用
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, including its use as a reagent in organic synthesis and as a sensor in biological systems .
相似化合物的比较
- (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid
- (4-(2-Benzoxazolyl)phenyl)boronic acid
Comparison: Compared to other similar compounds, (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a benzoxazole ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and applications .
属性
分子式 |
C7H5BFNO3 |
|---|---|
分子量 |
180.93 g/mol |
IUPAC 名称 |
(4-fluoro-1,3-benzoxazol-2-yl)boronic acid |
InChI |
InChI=1S/C7H5BFNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3,11-12H |
InChI 键 |
XUAQMZWRAVIXAL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC2=C(O1)C=CC=C2F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



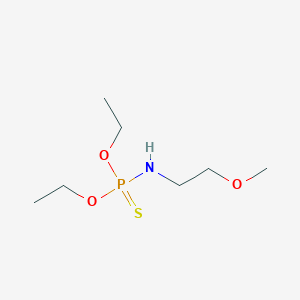
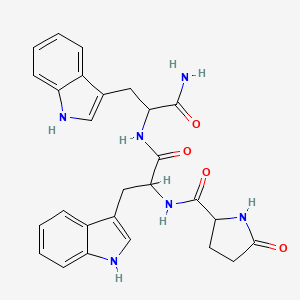
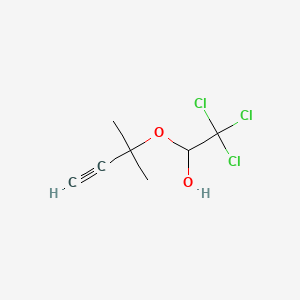
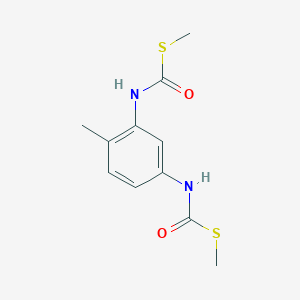
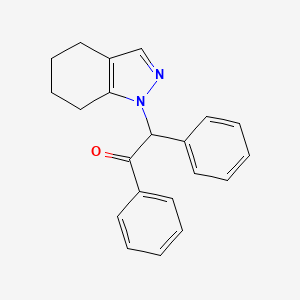
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
